molecular formula C9H15ClN2 B3146102 (2-Isopropylphenyl)hydrazine hydrochloride CAS No. 58928-82-8

(2-Isopropylphenyl)hydrazine hydrochloride

Cat. No.: B3146102
CAS No.: 58928-82-8
M. Wt: 186.68 g/mol
InChI Key: CKXZKQCZCLMTPM-UHFFFAOYSA-N
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Description

“(2-Isopropylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2 . It is used in various chemical reactions and has specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H15ClN2 . The exact structure is not provided in the sources.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 186.68200 and a melting point of 206-210 °C . Other physical and chemical properties like density, boiling point, and flash point are not provided in the sources .

Scientific Research Applications

1. Synthesis and Antimicrobial Evaluation

(Sharshira & Hamada, 2012) explored the synthesis of pyrazole derivatives using hydrazine compounds, demonstrating potential antimicrobial applications.

2. Development of Fluorescent Sensors

Research by (Zhang et al., 2020) focused on developing fluorescent sensors for detecting hydrazine in environmental and biological systems.

3. Pharmaceutical Research

Hydralazine hydrochloride, related to (2-Isopropylphenyl)hydrazine hydrochloride, has been studied for its sustained release in pharmaceutical applications by (Mughal et al., 2013).

4. Hydrodechlorination Catalyst

(Kopinke et al., 2004) investigated hydrazine as a reductant in the hydrodechlorination of chlorinated organic compounds.

5. Reduction of Alcohols

Hydrazine derivatives were used in the reduction of alcohols, as studied by (Movassaghi & Ahmad, 2007) and (Movassaghi & Ahmad, 2007).

6. Antitumor Activity

The antitumor potential of hydrazide-hydrazone derivatives was evaluated in research conducted by (Mohareb, Fleita & Sakka, 2010).

7. Graphene Oxide Reduction

(Chua & Pumera, 2016) investigated the effects of hydrazine treatment on graphene oxide, providing insights into its reductive capabilities.

8. Synthesis of Hydrazine

Methods for oxidative N-N coupling of ammonia surrogates to synthesize hydrazine were explored by (Wang et al., 2020).

Safety and Hazards

“(2-Isopropylphenyl)hydrazine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Properties

IUPAC Name

(2-propan-2-ylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)11-10;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXZKQCZCLMTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58928-82-8
Record name [2-(propan-2-yl)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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